molecular formula C7H13ClN2O3S B7812341 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate

4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate

Cat. No. B7812341
M. Wt: 240.71 g/mol
InChI Key: HSMPLIREMXHZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate is a useful research compound. Its molecular formula is C7H13ClN2O3S and its molecular weight is 240.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal and Molecular Structures

  • 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate has been studied for its crystal and molecular structures. For instance, 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride have been examined through X-ray diffraction, and their equilibrium and acid-base constants have been explored (Kovalchukova et al., 2013).

Photochemical Decomposition

  • The photochemical decomposition of similar compounds like sulfamethoxazole, a derivative of 4-(Aminomethyl)benzenesulfonamide, has been analyzed. This research is important in understanding the photolability of such compounds in acidic aqueous solutions and identifying primary photoproducts (Zhou & Moore, 1994).

Synthesis and Chemical Inhibition

  • The synthesis of derivatives like 4-(2-substituted hydrazinyl)benzenesulfonamides and their effects on carbonic anhydrase inhibition have been studied. This research is significant for understanding the potential medical applications of these compounds (Gul et al., 2016).

Schiff Bases and Biological Potential

  • Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide and their biological potential have been synthesized and characterized, exploring their enzyme inhibition and antioxidant potential. This research offers insights into the therapeutic applications of these compounds (Kausar et al., 2019).

Mining the Chemical Space

  • The application of 2/4-Nitrobenzenesulfonamides in solid-phase synthesis has been reviewed, highlighting their use as key intermediates in various chemical transformations. This research provides a comprehensive overview of strategies and applications in chemical synthesis (Fülöpová & Soural, 2015).

Novel Synthesis and Anticancer Activity

  • Novel benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity, offering potential insights into the development of new anticancer compounds (Fahim & Shalaby, 2019).

properties

IUPAC Name

4-(aminomethyl)benzenesulfonamide;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH.H2O/c8-5-6-1-3-7(4-2-6)12(9,10)11;;/h1-4H,5,8H2,(H2,9,10,11);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMPLIREMXHZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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